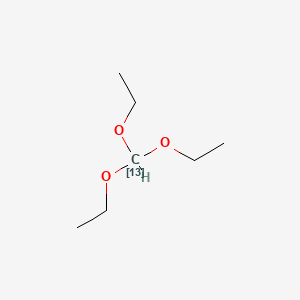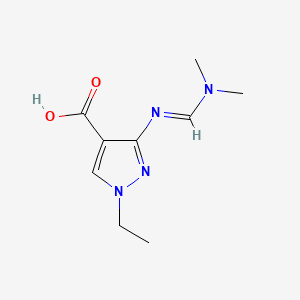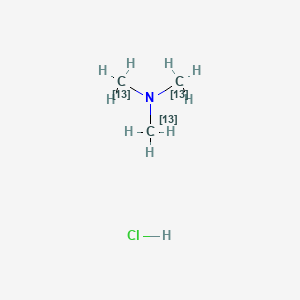
Ethynylbenzene-13C2
Descripción general
Descripción
Ethynylbenzene-13C2 is a stable isotope-labelled compound of Ethynylbenzene . It is an aromatic hydrocarbon and plays a significant role in the petrochemical industry as an intermediate in the production of styrene, which is used for making polystyrene, a common plastic material .
Synthesis Analysis
The synthesis of 13C2-labelled organic molecules has been reported in the literature . A versatile approach for 13C2-labeling of organic molecules starts with 13C elemental carbon. The 13C carbon is applied for the synthesis of calcium carbide (Ca 13C2), which is subsequently used to generate acetylene – a universal 13C2 unit for atom-economic organic transformations .Molecular Structure Analysis
The molecular structure of ethynylbenzene has been investigated by gas-phase electron diffraction and ab initio MO calculations .Chemical Reactions Analysis
The catalytic oxidation of ethylbenzene, a compound similar to Ethynylbenzene-13C2, has been studied extensively . The reaction mechanism involves several radical species and chain reaction steps, primarily associated with the interaction of peroxide radical with the parent hydrocarbon and primary products .Aplicaciones Científicas De Investigación
Pyrolysis and Radical Formation : Guthier et al. (1995) studied the pyrolysis of ethynylbenzene in a helium environment, revealing the formation of various radicals and carbenes. Their research focused on the qualitative and quantitative analysis of these pyrolysis products, proposing a reaction scheme based on the detected radicals. This research is crucial for understanding the thermal behavior and decomposition products of ethynylbenzene (Guthier et al., 1995).
Photooxidation in Microwave-assisted Reactions : Matsukawa et al. (2021) demonstrated the microwave-assisted photooxidation of sulfoxides using ethynylbenzene as a photosensitizer. Their findings indicate that ethynylbenzene can promote oxidation more efficiently than traditional photosensitizers, revealing its potential in enhancing photochemical reactions (Matsukawa et al., 2021).
Investigation of Polymorphs and Pressure Effects : Dziubek et al. (2007) explored how elevated pressure affects ethynylbenzene, leading to the formation of different polymorphic structures. Their study provides insights into the molecular behavior of ethynylbenzene under varying pressure conditions (Dziubek et al., 2007).
Surface Chemistry and Monolayer Formation : McDonagh et al. (2007) investigated the formation of ethynylbenzene monolayers on gold surfaces. Their research is significant for understanding the interaction between organic molecules and metal surfaces, with implications for materials science and nanotechnology (McDonagh et al., 2007).
Molecular Structure Analysis : Schultz et al. (1993) conducted a detailed study on the molecular structure and benzene ring distortions of ethynylbenzene. Their work, combining electron diffraction and molecular orbital calculations, provides critical data on the molecular geometry of ethynylbenzene (Schultz et al., 1993).
Applications in Nanotechnology : Wan et al. (2017) synthesized a bimetallic nanocluster using ethynylbenzene, showcasing its application in the field of nanotechnology and materials science (Wan et al., 2017).
Safety And Hazards
Ethynylbenzene-13C2 is a flammable liquid and vapor. It may be fatal if swallowed and enters airways. It is harmful if inhaled and may cause respiratory irritation. It may cause drowsiness or dizziness. It is suspected of causing cancer and may cause damage to organs through prolonged or repeated exposure .
Propiedades
Número CAS |
263012-32-4 |
|---|---|
Nombre del producto |
Ethynylbenzene-13C2 |
Fórmula molecular |
C8H6 |
Peso molecular |
104.121 |
Nombre IUPAC |
ethynylbenzene |
InChI |
InChI=1S/C8H6/c1-2-8-6-4-3-5-7-8/h1,3-7H/i1+1,2+1 |
Clave InChI |
UEXCJVNBTNXOEH-ZDOIIHCHSA-N |
SMILES |
C#CC1=CC=CC=C1 |
Sinónimos |
1-Phenylethyne-13C2; Ethynylbenzene-13C2; NSC 4957-13C2; Phenylacetylene-13C2; Phenylethyne-13C2; Ethynyl-1-13C2-benzene; Phenyl[1-13C2]acetylene; |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details











Synthesis routes and methods III
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[2-Hydroxy-3-[4-(2-methoxyethyl)phenoxy]propoxy]propane-1,2-diol](/img/structure/B569292.png)
![1-[(2,2-Dimethyl-1,3-dioxolan-4-yl)methoxy]-3-[4-(2-methoxyethyl)phenoxy]-2-propanol](/img/structure/B569293.png)

![4-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-4-[2-[2-(6,6-dimethyl-2-bicyclo[3.1.1]hept-2-enyl)ethoxy]ethyl]morpholin-4-ium;bromide](/img/structure/B569295.png)
![(1S,8S)-9,9-Difluorobicyclo[6.1.0]nonane](/img/structure/B569298.png)
![Tylonolide, 20-deoxo-5-O-[3,6-dideoxy-3-(dimethylamino)-beta-D-glucopyranosyl]-20-(1-piperidinyl)-](/img/structure/B569306.png)

![6-(((1R,2S)-2-Aminocyclohexyl)amino)-7-fluoro-4-(1-methyl-1H-pyrazol-4-YL)-1,2-dihydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B569308.png)